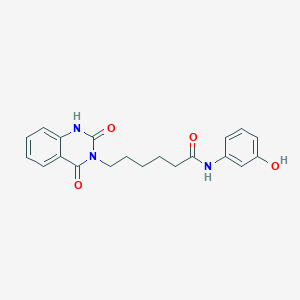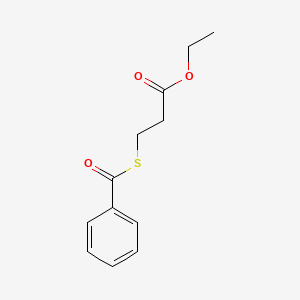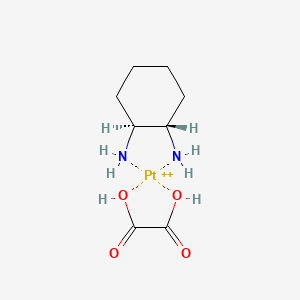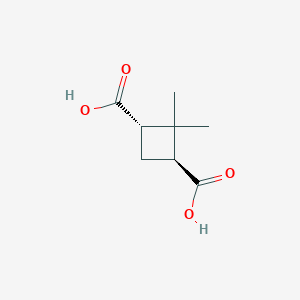
trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C8H12O4 It is a cycloalkane derivative characterized by the presence of two carboxylic acid groups attached to a cyclobutane ring, with two methyl groups at the 2-position in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutane ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylates.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a model to study the behavior of cycloalkane derivatives in biological systems. Its interactions with enzymes and other biomolecules can provide insights into metabolic pathways and enzyme mechanisms.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid exerts its effects depends on its interactions with molecular targets. In chemical reactions, the compound’s carboxylic acid groups can participate in acid-base reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. The trans configuration of the methyl groups influences the compound’s reactivity and stability.
Comparison with Similar Compounds
cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: The cis isomer has different spatial orientation of the methyl groups, leading to distinct chemical properties.
2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: Without specifying the stereochemistry, this compound can exist in both cis and trans forms.
Uniqueness: The trans configuration of trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid imparts unique steric and electronic properties that differentiate it from its cis counterpart
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1S,3S)-2,2-dimethylcyclobutane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-8(2)4(6(9)10)3-5(8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 |
InChI Key |
KLGKVMMWRDYKJM-RFZPGFLSSA-N |
Isomeric SMILES |
CC1([C@H](C[C@@H]1C(=O)O)C(=O)O)C |
Canonical SMILES |
CC1(C(CC1C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085549.png)
![2-(3-Methoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085553.png)
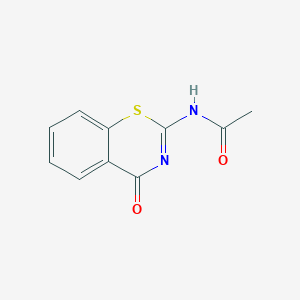
![4-fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B14085565.png)

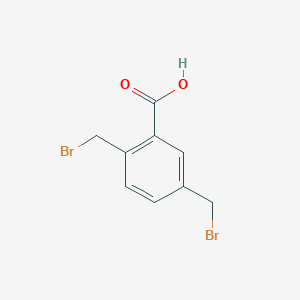
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085576.png)
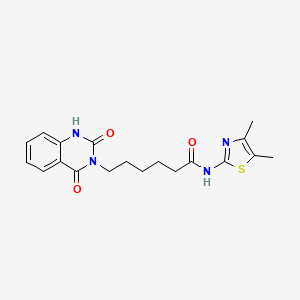
![5-(4-chlorophenyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14085600.png)
![1-(2-Fluorophenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085609.png)
